N-(3-(Dimethylamino)propyl)-N-((methylamino)carbonyl)-6-(2-propenyl)ergoline-8beta-carboxamide
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Overview
Description
N-(3-(Dimethylamino)propyl)-N-((methylamino)carbonyl)-6-(2-propenyl)ergoline-8beta-carboxamide is a complex organic compound belonging to the ergoline family. Ergoline derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(Dimethylamino)propyl)-N-((methylamino)carbonyl)-6-(2-propenyl)ergoline-8beta-carboxamide typically involves multiple steps, starting from basic ergoline structures. The process may include:
Alkylation: Introduction of the dimethylamino group via alkylation reactions.
Amidation: Formation of the carbamoyl group through amidation reactions.
Allylation: Addition of the propenyl group using allylation techniques.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.
Purification: Employing techniques such as crystallization or chromatography for purification.
Chemical Reactions Analysis
Types of Reactions
N-(3-(Dimethylamino)propyl)-N-((methylamino)carbonyl)-6-(2-propenyl)ergoline-8beta-carboxamide can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Organic solvents like dichloromethane, ethanol.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other complex molecules.
Biology: Studied for its interactions with biological systems.
Medicine: Investigated for potential therapeutic effects, such as in the treatment of neurological disorders.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of N-(3-(Dimethylamino)propyl)-N-((methylamino)carbonyl)-6-(2-propenyl)ergoline-8beta-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Receptor Binding: Binding to specific receptors in the body, such as serotonin or dopamine receptors.
Enzyme Inhibition: Inhibiting the activity of certain enzymes.
Signal Transduction: Modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Ergoline: The parent compound of the ergoline family.
Lysergic Acid Diethylamide (LSD): A well-known ergoline derivative with psychoactive properties.
Ergotamine: Another ergoline derivative used in the treatment of migraines.
Uniqueness
N-(3-(Dimethylamino)propyl)-N-((methylamino)carbonyl)-6-(2-propenyl)ergoline-8beta-carboxamide is unique due to its specific structural modifications, which may confer distinct biological activities and therapeutic potential compared to other ergoline derivatives.
Properties
CAS No. |
126554-48-1 |
---|---|
Molecular Formula |
C25H35N5O2 |
Molecular Weight |
437.6 g/mol |
IUPAC Name |
(6aR,9R)-N-[3-(dimethylamino)propyl]-N-(methylcarbamoyl)-7-prop-2-enyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |
InChI |
InChI=1S/C25H35N5O2/c1-5-10-29-16-18(24(31)30(25(32)26-2)12-7-11-28(3)4)13-20-19-8-6-9-21-23(19)17(15-27-21)14-22(20)29/h5-6,8-9,15,18,20,22,27H,1,7,10-14,16H2,2-4H3,(H,26,32)/t18-,20?,22-/m1/s1 |
InChI Key |
RQLIEIIKNXPZPE-HCNFZCTASA-N |
Isomeric SMILES |
CNC(=O)N(CCCN(C)C)C(=O)[C@@H]1CC2[C@@H](CC3=CNC4=CC=CC2=C34)N(C1)CC=C |
Canonical SMILES |
CNC(=O)N(CCCN(C)C)C(=O)C1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)CC=C |
Origin of Product |
United States |
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